Pde10-IN-1
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Overview
Description
Pde10-IN-1, also known as SEP-0372814, is a compound used primarily for research purposes. It is an inhibitor of phosphodiesterase 10 (PDE10), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10 is predominantly expressed in the brain, particularly in the striatum, and is involved in various neurological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde10-IN-1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and identity of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Pde10-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity. Substitution reactions can yield a variety of analogs with different functional groups, potentially enhancing or modifying the compound’s properties .
Scientific Research Applications
Pde10-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Pde10-IN-1 exerts its effects by inhibiting the activity of PDE10, an enzyme responsible for the hydrolysis of cAMP and cGMP. By inhibiting PDE10, this compound increases the intracellular levels of these cyclic nucleotides, leading to the activation of downstream signaling pathways. In the brain, this results in the modulation of dopaminergic and glutamatergic neurotransmission, which is associated with the compound’s potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Pde10-IN-1 is compared with other PDE10 inhibitors, such as papaverine and quinazoline-based derivatives. While all these compounds share the ability to inhibit PDE10, this compound is unique in its specific binding affinity and selectivity for PDE10. This makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing new therapeutic agents .
List of Similar Compounds
Papaverine: A well-known PDE10 inhibitor with additional vasodilatory properties.
Quinazoline-based derivatives: A series of compounds designed to inhibit PDE10 and possess antioxidant activities.
Properties
IUPAC Name |
2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HZPDHXFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.